5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine
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Overview
Description
5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine is a heterocyclic compound that contains both bromine and fluorine atoms on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of bromine and the methoxypiperidinyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but lacks the methoxypiperidinyl group.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methoxypiperidinyl group.
Uniqueness
5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine is unique due to the presence of the methoxypiperidinyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
Molecular Formula |
C11H14BrFN2O |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H14BrFN2O/c1-16-9-3-2-4-15(7-9)11-10(13)5-8(12)6-14-11/h5-6,9H,2-4,7H2,1H3 |
InChI Key |
GXSBWPLKUDTLCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN(C1)C2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
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